N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide, also known as MTPA, is a compound that has been studied in scientific research for its potential applications in drug discovery and development. MTPA has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its potential as a therapeutic agent. In
Scientific Research Applications
Advanced Oxidation Processes
- Degradation of Environmental Pollutants : Research has focused on the degradation of compounds like acetaminophen (a known acetamide derivative) using advanced oxidation processes (AOPs). These studies highlight the potential of AOPs in breaking down recalcitrant compounds in the environment, leading to various degradation by-products. Understanding the degradation pathways and by-products, including various acetamide derivatives, is crucial for environmental remediation efforts. This research may provide a foundation for exploring the environmental applications of specific acetamides in pollution control and treatment of aqueous media (Qutob et al., 2022).
Biological and Pharmacological Effects
- Bioactive Properties and Drug Design : The synthesis and pharmacological activities of phenoxy acetamide derivatives have been extensively reviewed, highlighting their potential as therapeutic candidates. This includes an exploration of their chemical diversity and biological effects, suggesting a role in designing new pharmaceuticals based on modifications of the acetamide group to enhance safety and efficacy. Such research underscores the importance of acetamide derivatives in medicinal chemistry and drug development, providing insights into their potential applications in creating novel therapeutic agents (Al-Ostoot et al., 2021).
Environmental and Health Impact
- Environmental Occurrence and Toxicity of Phenolic Antioxidants : Studies on synthetic phenolic antioxidants, which include derivatives related to acetamide structures, focus on their environmental occurrence, human exposure, and potential toxicity. This research is vital for understanding the environmental and health impacts of widely used compounds and their derivatives, including those related to acetamides. It emphasizes the need for future research on novel compounds with reduced toxicity and environmental footprint (Liu & Mabury, 2020).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-20(3,4)15-9-11-16(12-10-15)24-13-19(23)22-18-8-6-7-17(21)14(18)2/h6-12H,5,13,21H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLFDCRWQWYTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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